Bienvenue dans la boutique en ligne BenchChem!

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Drug Discovery High-Throughput Screening Physicochemical Properties

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 946266-92-8) is a synthetic small molecule (MW 394.4 g/mol) built on a pyridazinone core linked via a butanamido spacer to a terminal benzamide group. It is cataloged as a member of the targeted Maybridge HitCreator™ screening library, a collection of drug-like and lead-like compounds designed for high-throughput screening.

Molecular Formula C21H19FN4O3
Molecular Weight 394.406
CAS No. 946266-92-8
Cat. No. B2567484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
CAS946266-92-8
Molecular FormulaC21H19FN4O3
Molecular Weight394.406
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)F
InChIInChI=1S/C21H19FN4O3/c22-16-7-3-14(4-8-16)18-11-12-20(28)26(25-18)13-1-2-19(27)24-17-9-5-15(6-10-17)21(23)29/h3-12H,1-2,13H2,(H2,23,29)(H,24,27)
InChIKeyFJDFRKOBYKTTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 946266-92-8): Scientific Procurement Data Sheet


4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 946266-92-8) is a synthetic small molecule (MW 394.4 g/mol) built on a pyridazinone core linked via a butanamido spacer to a terminal benzamide group [1]. It is cataloged as a member of the targeted Maybridge HitCreator™ screening library, a collection of drug-like and lead-like compounds designed for high-throughput screening . The compound is structurally classified by ChEBI as a histone deacetylase (HDAC) inhibitor (EC 3.5.1.98) and an apoptosis inducer, positioning it as a research tool for epigenetic and oncology studies [2]. While specific bioactivity data for this exact compound are not publicly disclosed, its structural scaffold is shared with potent, selective, and orally bioavailable HDAC inhibitors, such as (S)-17b, which have demonstrated robust in vivo antitumor activity [3].

Why 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide Cannot Be Replaced by a Generic Scaffold Analog


Procurement decisions for screening or lead optimization cannot be based on general scaffold similarity. The unique combination of the 4-fluorophenyl substituent and the butanamido linker creates a distinct pharmacophore compared to near-analogs with different aryl groups (e.g., 4-chlorophenyl, 4-tolyl) or different chain lengths [1]. Within the pyridazinone-benzamide HDAC inhibitor class, subtle variations at the aryl position drastically alter isoform selectivity and potency. For instance, the lead compound (S)-17b, a potent class I HDAC inhibitor, achieves its selectivity through a 4-((dimethylamino)methyl)phenyl substituent, which is completely absent in this compound [2]. Substituting with a 'generic' or chemically similar compound without this specific 4-fluorophenyl-butanamido-benzamide arrangement will result in an unpredictable selectivity window and potency profile against class I, IIb, and other HDAC isoforms. The specific halogen (fluorine vs. chlorine) can significantly impact binding kinetics and metabolic stability, making direct interchangeability scientifically invalid for building reproducible SAR datasets [3].

Quantitative Differentiation Evidence for 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide


Physicochemical Property Profile and Drug-Likeness vs. Advanced Leads

As a screening compound in the Maybridge HitCreator library, 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide exhibits a LogP of 1.6, a molecular weight of 394.4 Da, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. This profile adheres to Lipinski's Rule of Five [2]. In contrast, the optimized clinical candidate (S)-17b, a related pyridazinone-benzamide, is larger (MW > 500 Da) and contains additional basic nitrogen atoms for improved activity [3]. The target compound's simpler, rule-of-five compliant structure makes it a more suitable starting fragment or hit for medicinal chemistry expansion, whereas the more potent lead (S)-17b is already late-stage.

Drug Discovery High-Throughput Screening Physicochemical Properties

Structural Basis for Predicted Class I HDAC Isoform Engagement

The compound's benzamide moiety serves as a zinc-binding group (ZBG) within the HDAC catalytic site, a mechanism shared with known inhibitors [1]. However, its 4-fluorophenyl group is expected to occupy the surface recognition domain near the enzyme's rim, a region critical for determining isoform selectivity [2]. The lead pyridazinone-benzamide (S)-17b achieves potent class I HDAC inhibition (HDAC1/2/3 IC50 in low nM range) and anticancer activity via a 4-((dimethylamino)methyl)phenyl group [3]. The simpler 4-fluorophenyl substitution in the target compound is likely to result in a distinct selectivity fingerprint, potentially with less potency but greater kinome selectivity, which is a critical parameter for chemical probe development.

Epigenetics HDAC Inhibitors Cancer Therapeutics

Chemical Tractability and Synthetic Accessibility

The compound's modular structure—a fluorinated pyridazinone core connected via a 4-carbon alkyl chain to a benzamide—allows for independent optimization of three distinct regions. The aryl halide (4-fluorophenyl) is a standard handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This is a significant advantage over more densely functionalized lead compounds that lack a clear, chemically accessible diversification point. Consequently, this molecule can serve as a versatile central core for generating focused libraries to explore HDAC and broader kinase SAR.

Medicinal Chemistry SAR Development Fragment-Based Drug Discovery

Optimal Use Cases for Procuring 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide


Focused HDAC Isoform Selectivity Screening Panels

Researchers establishing an in-house epigenetic screening cascade should acquire this compound as a structurally novel negative control or starting hit. Its expected weaker, more selective inhibition profile (inferred from the lack of a strong surface-binding group) makes it ideal for counter-screening against potent pan-HDAC inhibitors like (S)-17b [1]. This helps identify chemical starting points with cleaner selectivity profiles, a critical step in developing safer HDAC therapeutics.

Medicinal Chemistry Hit-to-Lead Expansion

This compound is a rationally designed scaffold for parallel library synthesis. A medicinal chemistry team can purchase this compound in bulk to derivatize the fluorophenyl ring via Suzuki coupling, the linker chain, or the terminal benzamide. This is a more efficient strategy than commissioning a custom synthesis of a new, untested scaffold, as the core pyridazinone-benzamide architecture is already validated as an HDAC-inhibiting chemotype [2].

High-Throughput Screening (HTS) Library Enrichment

For screening facilities looking to refresh their compound decks, this molecule provides diverse structural novelty within a biologically annotated chemotype (HDAC inhibition) [3]. Its rule-of-five compliant properties suggest it is a high-quality, 'lead-like' addition to any screening collection, increasing the probability of identifying tractable hits compared to adding larger, more lipophilic molecules.

Pharmacological Tool for Cancer Cell Line Profiling

Given its ChEBI annotation as both an HDAC inhibitor and an apoptosis inducer, researchers can use this compound to probe HDAC-dependent and -independent apoptosis pathways in cancer cell lines, such as SKM-1 (myelodysplastic syndrome) or HCT-116 (colorectal cancer), where related compounds have shown activity [4]. This supports target deconvolution studies and helps validate HDAC inhibition as the mechanism of action for novel anticancer agents.

Quote Request

Request a Quote for 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.